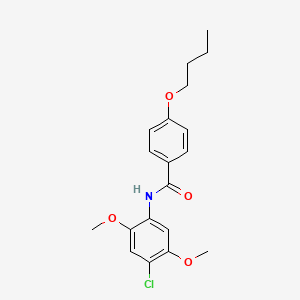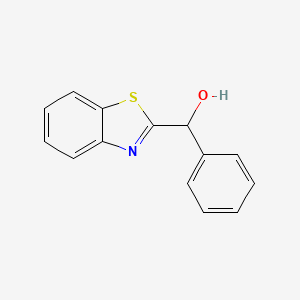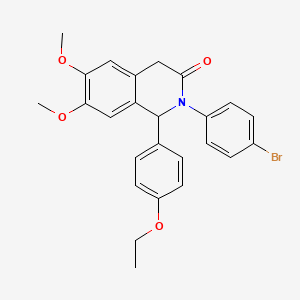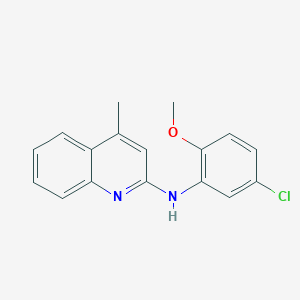![molecular formula C24H34N2O3 B5149898 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B5149898.png)
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide, also known as DBHA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other stress hormones on the body's cells. In
科学的研究の応用
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide has been studied for its potential applications in several areas of scientific research. One such area is cardiovascular research, where it has been shown to have beneficial effects on heart function and blood pressure regulation. 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells.
作用機序
The mechanism of action of 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide involves its ability to selectively block beta-adrenergic receptors in the body. These receptors are responsible for mediating the effects of stress hormones such as adrenaline, which can have harmful effects on the body's cells. By blocking these receptors, 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide can protect cells from the damaging effects of stress hormones and improve overall cellular function.
Biochemical and Physiological Effects
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide has been shown to have several biochemical and physiological effects in the body. One such effect is its ability to improve heart function by reducing the workload on the heart and improving blood flow. 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One advantage of using 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide in lab experiments is its selective beta-adrenergic receptor blocking activity. This allows researchers to study the effects of stress hormones on cells in a controlled manner. However, one limitation of using 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide is its potential toxicity at high doses, which can limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide. One area of interest is its potential applications in the treatment of cardiovascular disease and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide and its effects on cellular function. Finally, studies on the toxicity and safety of 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide at various doses are needed to determine its potential clinical applications.
合成法
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide can be synthesized through a multistep process that involves several chemical reactions. One common method involves the reaction of 2-chloro-N-phenylbenzamide with dibutylamine, followed by the addition of 3-chloro-2-hydroxypropylamine. The resulting compound is then purified through various techniques, such as column chromatography, to obtain pure 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide.
特性
IUPAC Name |
2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-3-5-16-26(17-6-4-2)18-21(27)19-29-23-15-11-10-14-22(23)24(28)25-20-12-8-7-9-13-20/h7-15,21,27H,3-6,16-19H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEUATCQTSNAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(COC1=CC=CC=C1C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5149815.png)
![4-methyl-3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5149820.png)
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5149833.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5149838.png)

![1,3-dimethyl-5-(2-nitrobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149853.png)
![5-{3-[(2-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149857.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-[(5-methyl-2-pyrazinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5149864.png)
![ethyl [2,2,2-trifluoro-1-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5149867.png)


![1-benzyl-3-(2-pyridinylmethyl)-8-(6-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5149891.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)
